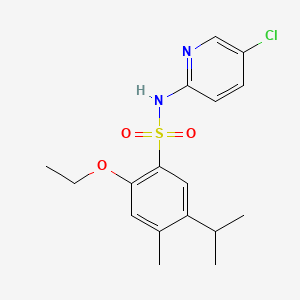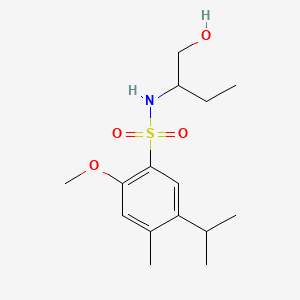![molecular formula C12H18BrNO4S B603091 Bis(2-hydroxyethyl)[(5-bromo-2,4-dimethylphenyl)sulfonyl]amine CAS No. 1206120-90-2](/img/structure/B603091.png)
Bis(2-hydroxyethyl)[(5-bromo-2,4-dimethylphenyl)sulfonyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-hydroxyethyl)[(5-bromo-2,4-dimethylphenyl)sulfonyl]amine is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound is characterized by the presence of a bromine atom, two hydroxyethyl groups, and a sulfonamide group attached to a dimethylbenzene ring.
Méthodes De Préparation
The synthesis of Bis(2-hydroxyethyl)[(5-bromo-2,4-dimethylphenyl)sulfonyl]amine typically involves the following steps:
Bromination: The starting material, 2,4-dimethylbenzene, undergoes bromination to introduce a bromine atom at the 5-position.
Sulfonation: The brominated intermediate is then subjected to sulfonation to introduce the sulfonamide group.
Hydroxyethylation: Finally, the sulfonamide intermediate is reacted with ethylene oxide to introduce the two hydroxyethyl groups.
Industrial production methods may involve optimizing these steps for higher yields and purity, using catalysts and controlled reaction conditions.
Analyse Des Réactions Chimiques
Bis(2-hydroxyethyl)[(5-bromo-2,4-dimethylphenyl)sulfonyl]amine can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Bis(2-hydroxyethyl)[(5-bromo-2,4-dimethylphenyl)sulfonyl]amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Bis(2-hydroxyethyl)[(5-bromo-2,4-dimethylphenyl)sulfonyl]amine involves its interaction with specific molecular targets. For example, as an inhibitor of diaminopimelate desuccinylase (DapE), it binds to the active site of the enzyme, preventing it from catalyzing its reaction . This inhibition can disrupt bacterial cell wall synthesis, leading to antibacterial effects.
Comparaison Avec Des Composés Similaires
Similar compounds to Bis(2-hydroxyethyl)[(5-bromo-2,4-dimethylphenyl)sulfonyl]amine include other sulfonamides with different substituents on the benzene ring. For example:
N,N-bis(2-hydroxyethyl)-2,4-dimethylbenzene-1-sulfonamide: Lacks the bromine atom.
5-chloro-N,N-bis(2-hydroxyethyl)-2,4-dimethylbenzene-1-sulfonamide: Contains a chlorine atom instead of bromine.
The uniqueness of this compound lies in its specific combination of substituents, which can influence its reactivity and biological activity.
Propriétés
Numéro CAS |
1206120-90-2 |
|---|---|
Formule moléculaire |
C12H18BrNO4S |
Poids moléculaire |
352.25g/mol |
Nom IUPAC |
5-bromo-N,N-bis(2-hydroxyethyl)-2,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C12H18BrNO4S/c1-9-7-10(2)12(8-11(9)13)19(17,18)14(3-5-15)4-6-16/h7-8,15-16H,3-6H2,1-2H3 |
Clé InChI |
RRBLRNXVFUSRNM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N(CCO)CCO)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-Hydroxyethyl)[(4-pentyloxynaphthyl)sulfonyl]amine](/img/structure/B603008.png)
![{[5-(Tert-butyl)-2-butoxyphenyl]sulfonyl}(2-hydroxyethyl)amine](/img/structure/B603009.png)
![1-[(4-butoxy-3-isopropylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B603010.png)
amine](/img/structure/B603013.png)
amine](/img/structure/B603014.png)
![{[3-(Tert-butyl)-4-ethoxyphenyl]sulfonyl}(2-pyridylmethyl)amine](/img/structure/B603017.png)
amine](/img/structure/B603018.png)
![1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B603019.png)
![1-{[3-methyl-4-(pentyloxy)phenyl]sulfonyl}-1H-pyrazole](/img/structure/B603021.png)

![Ethyl 4-[(2,5-diethoxy-4-methylphenyl)sulfonyl]piperazinecarboxylate](/img/structure/B603025.png)
![Ethyl 4-[(4-chloro-3-methylphenyl)sulfonyl]piperazinecarboxylate](/img/structure/B603026.png)
![Ethyl 4-[(6-methoxy-2-naphthyl)sulfonyl]piperazinecarboxylate](/img/structure/B603028.png)

